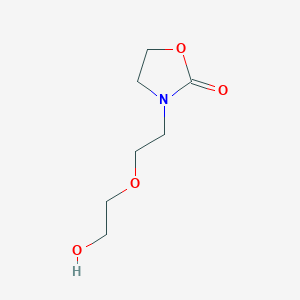
3-(2-(2-Hydroxyethoxy)ethyl)oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(2-Hydroxyethoxy)ethyl)oxazolidin-2-one is a chemical compound belonging to the oxazolidinone class. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The compound features a five-membered ring containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-Hydroxyethoxy)ethyl)oxazolidin-2-one typically involves the cyclization of amino alcohols. One common method includes the reaction of diethanolamine with diethyl carbonate under specific conditions . Another approach involves the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production of oxazolidinones often employs phosgene or its derivatives for the cyclization step. due to the hazardous nature of phosgene, alternative methods using safer reagents like ethyl carbonate are preferred .
化学反应分析
Types of Reactions
3-(2-(2-Hydroxyethoxy)ethyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring, leading to different functional groups.
Substitution: Substitution reactions, particularly at the nitrogen atom, can yield a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazolidinone N-oxides, while substitution reactions can produce N-alkylated oxazolidinones .
科学研究应用
3-(2-(2-Hydroxyethoxy)ethyl)oxazolidin-2-one has several applications in scientific research:
作用机制
The mechanism of action of 3-(2-(2-Hydroxyethoxy)ethyl)oxazolidin-2-one and its derivatives involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis . The compound targets the peptidyl transferase center of the ribosome, which is crucial for peptide bond formation .
相似化合物的比较
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat Gram-positive bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar applications but improved efficacy and tolerability.
Uniqueness
3-(2-(2-Hydroxyethoxy)ethyl)oxazolidin-2-one is unique due to its specific chemical structure, which provides distinct reactivity and biological activity compared to other oxazolidinones. Its ability to act as a chiral auxiliary and its potential for modification through various chemical reactions make it a versatile compound in both research and industrial applications .
属性
分子式 |
C7H13NO4 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC 名称 |
3-[2-(2-hydroxyethoxy)ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO4/c9-3-6-11-4-1-8-2-5-12-7(8)10/h9H,1-6H2 |
InChI 键 |
BMCSECAXENOYAF-UHFFFAOYSA-N |
规范 SMILES |
C1COC(=O)N1CCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


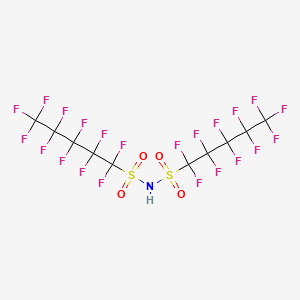
![N|A-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N|A-acetyl-L-lysine](/img/structure/B12828781.png)
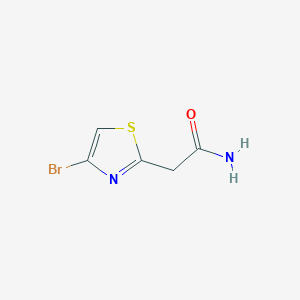
![7-methoxy-2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12828789.png)
![N-Methoxy-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B12828791.png)
![3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B12828803.png)


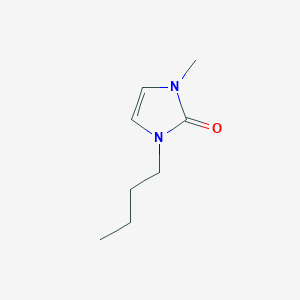
![N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B12828832.png)
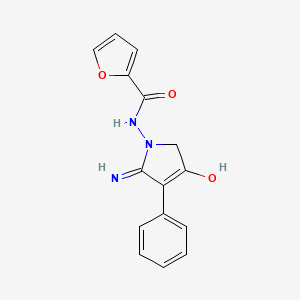
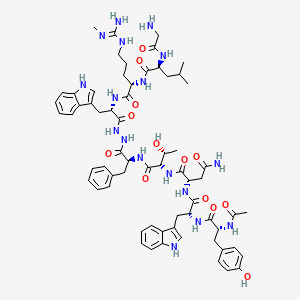
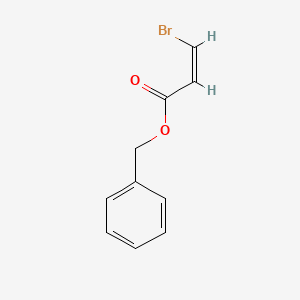
![(1S)-2'-(Diphenylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12828853.png)
